molecular formula C₁₅H₉D₄FN₄O₅ B1146876 (E)-Deschlorophenyl Fluoxastrobin-d4 CAS No. 1246833-53-3

(E)-Deschlorophenyl Fluoxastrobin-d4

Cat. No.: B1146876
CAS No.: 1246833-53-3
M. Wt: 352.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Deschlorophenyl Fluoxastrobin-d4 is a synthetic chemical compound that belongs to the class of strobilurin fungicides. These compounds are known for their ability to inhibit mitochondrial respiration in fungi, making them effective in controlling a wide range of fungal diseases in crops. The “d4” designation indicates that this compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. This modification can be useful in various scientific studies, including those involving metabolic pathways and environmental fate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoxastrobin Core: The core structure of Fluoxastrobin is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Deschlorophenyl Group: The deschlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Deuteration: The final step involves the incorporation of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions, such as using deuterated solvents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its fungicidal properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions, often under the influence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different physical, chemical, and biological properties, making them useful for various applications.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies involving synthetic organic chemistry, particularly in the development of new fungicides and agrochemicals.

    Biology: It is used to study the effects of strobilurin fungicides on fungal pathogens and their resistance mechanisms.

    Medicine: Research is conducted to explore its potential as a lead compound for developing new antifungal drugs.

    Industry: The compound is used in the agricultural industry to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. The compound binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to the death of fungal cells, effectively controlling fungal infections in crops.

Comparison with Similar Compounds

Similar Compounds

    Fluoxastrobin: The parent compound of (E)-Deschlorophenyl Fluoxastrobin-d4, known for its broad-spectrum fungicidal activity.

    Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.

    Pyraclostrobin: A strobilurin fungicide with enhanced activity against certain fungal pathogens.

Uniqueness

This compound is unique due to its deuterated nature, which can provide advantages in scientific studies, such as improved stability and altered metabolic pathways. This makes it a valuable tool for research in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

1246833-53-3

Molecular Formula

C₁₅H₉D₄FN₄O₅

Molecular Weight

352.31

Synonyms

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl-d4)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.